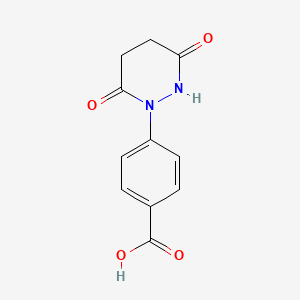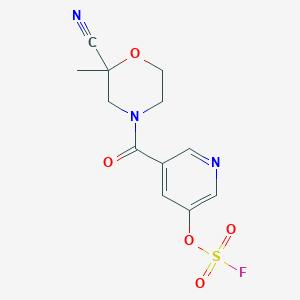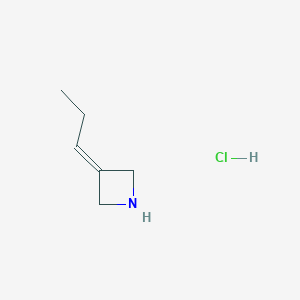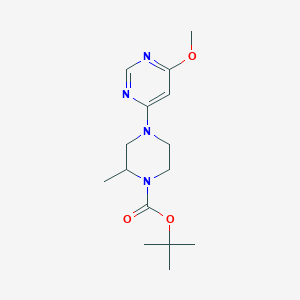![molecular formula C26H23N5O5 B2531609 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1242950-06-6](/img/structure/B2531609.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a highly specialized and complex compound characterized by its unique structural features, making it a subject of interest in various scientific research fields. This compound contains both a triazoloquinazoline core and a dimethoxyphenyl substituent, which confer distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide generally involves multi-step organic reactions. The synthesis begins with the preparation of the triazoloquinazoline intermediate, typically through a cyclization reaction involving 4-aminoquinazoline derivatives and benzyl isocyanate. This is followed by acylation with 3,4-dimethoxyphenylacetic acid to form the final product under controlled conditions.
Industrial Production Methods
On an industrial scale, the production may involve continuous flow techniques to optimize reaction efficiency and yield. Control of temperature, pressure, and reactant concentrations is crucial to ensuring consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes several key reactions, including:
Oxidation: : Transformation to higher oxidation states, often using reagents like potassium permanganate.
Reduction: : Conversion to lower oxidation states or simpler derivatives using hydrogenation or metal hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the quinazoline core or phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Hydrogen gas in the presence of palladium or other catalysts.
Substitution: : Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation Products: : Hydroxy or ketone derivatives.
Reduction Products: : Amino or alkyl derivatives.
Substitution Products: : Halogenated or nitrated compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound's unique structural framework allows for studying its reactivity and potential as a building block in organic synthesis.
Biology
Biologically, it has been investigated for its potential interactions with various enzymes and receptors due to its structurally versatile nature.
Medicine
In medicine, its applications are primarily in the field of drug discovery, where it serves as a lead compound for the development of new therapeutic agents targeting specific pathways.
Industry
Industrially, the compound may be used in the synthesis of advanced materials or as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism by which 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its quinazoline core can interact with active sites of enzymes, modulating their activity. The molecular pathways involved may include inhibition of enzyme function or modulation of receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Compared to similar compounds, such as other quinazoline or triazole derivatives, 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide stands out due to its combined structural features that impart unique reactivity and biological activity. Similar compounds include:
4-Benzylquinazoline derivatives
Triazole-containing acetamides
Dimethoxyphenyl-substituted heterocycles
Conclusion
The unique structural properties and versatile reactivity of this compound make it a compound of significant interest across various fields of scientific research
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-35-21-13-12-18(14-22(21)36-2)27-23(32)16-30-26(34)31-20-11-7-6-10-19(20)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZQSRUTFBAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)
![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)


![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)

